molecular formula C6H7N3O B1281698 4-Amino-2-methylpyrimidine-5-carbaldehyde CAS No. 73-68-7

4-Amino-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1281698
CAS No.: 73-68-7
M. Wt: 137.14 g/mol
InChI Key: NOHYIPRJOCCNMG-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an amino group at position 4, a methyl group at position 2, and an aldehyde group at position 5

Preparation Methods

Multi-Step Cyclization from Cyanoacetaldehyde Derivatives

The synthesis described in CN103145626B involves a four-step process starting from cyanoacetaldehyde diethyl acetal or dimethyl acetal. Key steps include:

  • Formation of formylated intermediate :

    • Reagents : Cyanoacetaldehyde diethyl acetal/dimethyl acetal (0.15–0.25 mol), sodium methoxide (0.20–0.30 mol), methyl formate (0.20–0.30 mol).
    • Conditions : Tetrahydrofuran (THF) solvent, 10–20°C, 5–7 hours.
    • Outcome : Formation of a sodium salt intermediate via nucleophilic substitution.
  • Alkylation with dimethyl sulfate :

    • Reagents : Intermediate sodium salt, dimethyl sulfate (0.15–0.25 mol).
    • Conditions : 60–70°C, 4–6 hours.
  • Condensation with 2-methyl-2-mercaptourea :

    • Reagents : 2-Methyl-2-mercaptourea (0.15–0.25 mol).
    • Conditions : 60–70°C, 4–6 hours.
  • Isolation and purification :

    • Solvent : Ethanol/water (1:5 v/v).
    • Yield : Light yellow crystals (purity >95%).

Advantages : High yield, scalable for industrial production.
Limitations : Requires precise temperature control and solvent handling.

Hydrogenation of Nitrile Precursors

Research from the University of Groningen (Chapter 5) highlights hydrogenation as an alternative route:

Method Reagents Conditions Yield Outcome
Pd/C + H₂SO₄ Pd/C catalyst, H₂SO₄ 3 hours, room temp 50% Partial conversion
Raney-Nickel + Formic Acid Raney-Ni, formic acid 16 hours, reflux 64% Full conversion to aldehyde

Key Findings :

  • Catalyst Choice : Raney-Nickel in formic acid outperforms Pd/C in H₂SO₄.
  • Side Reactions : Hydrogenation with Pd/C led to decomposition after extended reaction times.

Vilsmeier-Haack Formylation

The ARKIVOC 2009 study (Quiroga et al.) demonstrated regioselective formylation using Vilsmeier reagent (POCl₃/DMF):

Substrate Conditions Product Yield Notes
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one 50°C, 18 hours, NaOH workup 5a (5-formylpyrimidine) 88% Formylation at C5 confirmed by NMR
6-Amino-2-methoxy-3-methylpyrimidin-4(3H)-one 0°C, 4 hours, ice quench 5b (5-formylpyrimidine) 70% Methoxy group hydrolyzed to NH₂

Critical Factors :

  • Temperature Control : Higher temperatures (50°C) favor C5 formylation in non-aromatic pyrimidines.
  • Workup : Neutralization with NaOH prevents over-oxidation.

Challenges and Limitations

  • Regioselectivity : Vilsmeier formylation fails in fully aromatic pyrimidines due to competing amino group reactivity (ARKIVOC 2009).
  • Protection Chemistry : Boc protection of the amino group in nitrile precursors often leads to mono/di-protected byproducts (Groningen Chapter 5). 3

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products:

    Oxidation: 4-Amino-2-methylpyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-2-methylpyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: It is used in the production of fine chemicals and as a precursor for various agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino and aldehyde groups allows it to form various interactions, including hydrogen bonding and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    4-Amino-2-methylpyrimidine-5-carbonitrile: This compound is a precursor in the synthesis of 4-amino-2-methylpyrimidine-5-carbaldehyde.

    4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde: This compound has a similar structure but contains a methylthio group instead of a methyl group.

    4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has an additional aminomethyl group at position 5.

Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by an amino group at the 4-position and an aldehyde functional group at the 5-position, plays a significant role in medicinal chemistry and biological research. Its potential applications range from antimicrobial and anticancer properties to its use as a building block for more complex heterocyclic compounds.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3OC_6H_7N_3O. The structure can be described as follows:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms at non-adjacent positions.
  • Amino Group : Located at the 4-position, which enhances the compound's reactivity and biological activity.
  • Aldehyde Group : Positioned at the 5-position, contributing to its chemical reactivity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC6H7N3OC_6H_7N_3O
Functional GroupsAmino (-NH2), Aldehyde (-CHO)
Ring StructurePyrimidine (C4N2)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, preventing mitosis. This effect was observed in vitro with various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino and aldehyde groups allow for covalent bonding with active sites on enzymes, leading to inhibition of their activity. This interaction can trigger various biological responses, including apoptosis in cancer cells and disruption of metabolic pathways in bacteria.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, derivatives of this compound were synthesized and tested for their ability to inhibit VEGFR-2 kinase activity. Compounds showed IC50 values in the low micromolar range, effectively blocking proliferation in human cancer cell lines and promoting apoptosis .

Research Applications

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocycles. Its derivatives are investigated for various applications in pharmaceuticals, agrochemicals, and dyes.

Table 2: Applications of this compound

ApplicationDescription
Medicinal ChemistryPrecursor for biologically active molecules
Antimicrobial AgentsDevelopment of new antibiotics
Anticancer DrugsLead compound for anticancer therapies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-2-methylpyrimidine-5-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclization or substitution on pyrimidine scaffolds. For example, 4-amino-2-methylpyrimidine derivatives can be functionalized at the 5-position using formylation agents like DMF/POCl₃ or Vilsmeier-Haack conditions. Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy to confirm regioselectivity and purity. Evidence from pyrimidinecarbonitrile syntheses (e.g., thermal aqueous three-component reactions) suggests similar analytical validation workflows . CAS registry data (933687-07-1) further supports standardized protocols for structural confirmation .

Q. How does the aldehyde group at the 5-position influence the compound’s reactivity compared to other pyrimidine derivatives?

The electron-withdrawing aldehyde group enhances electrophilic reactivity at the 5-position, enabling nucleophilic additions (e.g., hydrazine or hydroxylamine) or condensation reactions (e.g., Knoevenagel). This contrasts with methyl or amino-substituted analogs (e.g., 4-amino-5-methylpyrimidine), where steric hindrance or electron-donating effects dominate. Comparative studies of similar aldehydes, such as 4-methyl-2-(methylthio)pyrimidine-5-carbaldehyde, highlight distinct reactivity profiles in cross-coupling or cyclization reactions .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted pyrimidines?

High-resolution NMR (e.g., ¹H-¹³C HSQC, NOESY) is essential to differentiate isomers. For instance, this compound and its 4-carbaldehyde isomer (CAS 933686-73-8) can be distinguished via coupling patterns in aromatic regions and carbonyl carbon shifts (~190 ppm for aldehydes). MS fragmentation patterns and IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How can experimental design address discrepancies in spectral data interpretation for this compound derivatives?

Contradictions in NMR or MS data often arise from tautomerism, solvent effects, or impurities. For example, enol-aldehyde tautomerism in polar solvents may obscure carbonyl signals. To resolve this, use deuterated solvents with controlled pH and low-temperature NMR. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive structural assignments . Redundant synthesis routes (e.g., varying formylation conditions) can isolate pure tautomeric forms for analysis .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

Regioselective modifications require protecting group strategies. For instance, protecting the amino group with Boc or Fmoc before aldehyde derivatization prevents unwanted side reactions. Computational modeling (DFT studies) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) ensures selective functionalization at the 5-position .

Q. How do steric and electronic effects of substituents impact crystallization and polymorph screening?

Substituents like methyl groups (2-position) introduce steric constraints, affecting crystal packing. Polymorph screening via solvent-drop grinding or temperature-gradient methods identifies stable forms. For example, bulky substituents may favor monoclinic over triclinic systems. SHELX refinement of X-ray data reveals hydrogen-bonding networks (e.g., aldehyde⋯N-amino interactions) critical for lattice stability .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Tools like PISTACHIO and REAXYS databases simulate metabolic pathways (e.g., aldehyde oxidation or cytochrome P450 interactions). Machine learning models trained on pyrimidine analogs predict clearance rates and metabolite formation. Experimental validation via liver microsome assays correlates computational predictions with in vitro stability data .

Q. Methodological Notes

  • Data Contradictions : Cross-reference spectral libraries (e.g., PubChem, DSSTox) and replicate experiments under controlled conditions to resolve ambiguities .
  • Safety Protocols : Follow MedChemExpress guidelines for handling reactive aldehydes, including PPE and fume hood use .
  • Synthesis Optimization : Use design-of-experiment (DoE) approaches to balance reaction temperature, solvent polarity, and catalyst loading .

Properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYIPRJOCCNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512617
Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-68-7
Record name 4-Amino-5-formyl-2-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylpyrimidine-5-carbaldehyde
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Record name 4-AMINO-5-FORMYL-2-METHYLPYRIMIDINE
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Synthesis routes and methods

Procedure details

A mixture of 76.5 g of 4-amino-2-methylpyrimidine-5-carbonitrile, 380 ml of 97% formic acid, 380 ml of water, and 8 g of Raney nickel catalyst is treated in a Parr pressure apparatus with hydrogen gas at an initial pressure of 51 psi at room temperature for 2.75 hours. The catalyst is removed by filtration and the filtrate is treated with 47.5 ml of concentrated hydrochloric acid and evaporated at reduced pressure. The residue is dissolved in hot water, treated with charcoal and filtered. Neutralization of the filtrate with concentrated ammonium hydroxide precipitates the product which is then collected by filtration and washed with water. Recrystallization from ethanol gives 37.9 g of 4-amino-2-methylpyrimidine-5-carboxaldehyde, mp 191°-192.5° C.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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